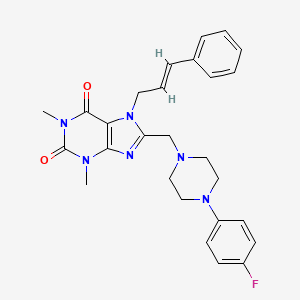

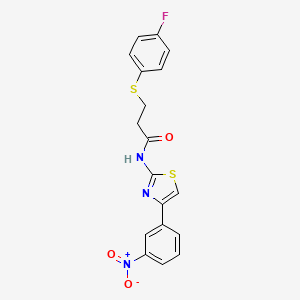

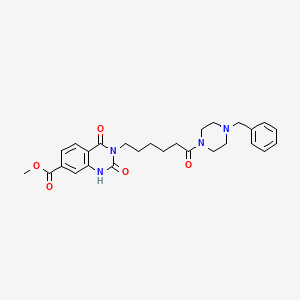

![molecular formula C20H19ClN4O3S2 B3410323 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 896368-61-9](/img/structure/B3410323.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide

Overview

Description

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents .

Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives involves a three-component and three-stage synthetic protocol . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of reagents and conditions such as 1 (10 mmol), ClCH2COOH (10 mmol), AcONa (10 mmol), AcOH 5 mL, reflux, 2 h, 76%; 3 (10 mmol), HC(OEt)3, (12 mmol), Ac2O (10 mL), reflux, 2 h, 78%; 4 (10 mmol), appropriate amino derivatives (10 mmol), EtOH, reflux, 2 h .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide” are not explicitly mentioned in the available literature .Scientific Research Applications

Antifungal Applications

1,2,4-Triazine derivatives, including the compound , have been found to exhibit antifungal properties . This makes them potentially useful in the development of new antifungal drugs.

Anti-HIV Applications

These compounds have also been found to have anti-HIV properties . This suggests that they could be used in the development of drugs to treat HIV.

Anticancer Applications

1,2,4-Triazine derivatives have been reported to possess anticancer properties . This means that they could potentially be used in the development of new cancer treatments.

Anti-inflammatory and Analgesic Applications

These compounds have been found to have anti-inflammatory and analgesic properties . This suggests potential uses in the treatment of conditions involving inflammation and pain.

Antihypertensive and Cardiotonic Applications

1,2,4-Triazine derivatives have been found to have antihypertensive and cardiotonic properties . This suggests potential uses in the treatment of cardiovascular disorders.

Neuroleptic and Nootropic Applications

These compounds have been found to have neuroleptic and nootropic properties . This suggests potential uses in the treatment of neurological disorders and in enhancing cognitive function.

Antiviral Applications

1,2,4-Triazine derivatives have been found to have antiviral properties . This suggests potential uses in the development of antiviral drugs.

Antiparasitic Applications

These compounds have been found to have antiparasitic properties . This suggests potential uses in the treatment of parasitic infections.

Safety and Hazards

Future Directions

The future directions in the research of these compounds could involve the design and synthesis of new compounds by molecular hybridization of previously described derivatives, in order to investigate the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to have significant anti-inflammatory and analgesic activities . These activities are often mediated through inhibition of cyclo-oxygenase (COX) pathways .

Mode of Action

Based on the activities of structurally similar compounds, it can be inferred that it may interact with its targets (possibly cox enzymes) to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins play a key role in inflammation and pain, so their reduction can lead to anti-inflammatory and analgesic effects .

Pharmacokinetics

The bioavailability of similar compounds is often influenced by factors such as solubility, stability, and the presence of functional groups that can interact with biological membranes .

Result of Action

The result of the compound’s action is likely a reduction in inflammation and pain, given the reported anti-inflammatory and analgesic activities of similar compounds . This is likely due to the decreased production of prostaglandins, which mediate inflammation and pain .

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3S2/c1-2-28-17-7-9-18(10-8-17)30(26,27)22-12-11-16-13-29-20-23-19(24-25(16)20)14-3-5-15(21)6-4-14/h3-10,13,22H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVJYHOSZDUMMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-ethoxybenzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

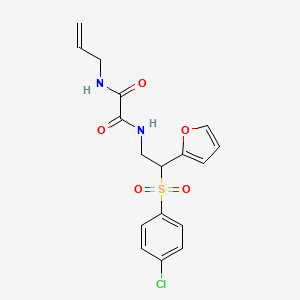

![N-allyl-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B3410256.png)

![8-[(4-Chlorophenoxy)acetyl]-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3410292.png)

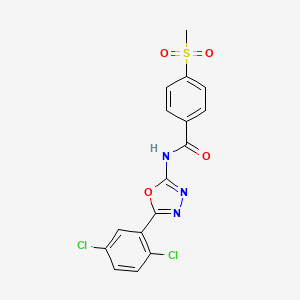

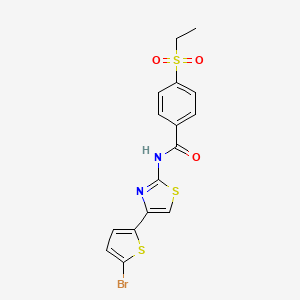

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3410309.png)

![N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410337.png)

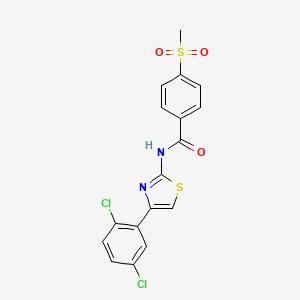

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide](/img/structure/B3410340.png)